molecular formula C25H44N8O11 B12586205 L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine CAS No. 649560-80-5

L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine

Cat. No.: B12586205
CAS No.: 649560-80-5
M. Wt: 632.7 g/mol
InChI Key: ZBGKCSLPJBEMAI-UYLCUJDWSA-N
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Description

L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine is a peptide compound composed of seven amino acids. Peptides like this one are often studied for their potential applications in various fields, including medicine, biology, and chemistry. The specific sequence of amino acids in this compound gives it unique properties that can be harnessed for specific scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as serine and glutamine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows it to interact with a variety of molecular targets, making it versatile for research and industrial purposes.

Properties

CAS No.

649560-80-5

Molecular Formula

C25H44N8O11

Molecular Weight

632.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C25H44N8O11/c1-11(2)7-15(23(41)33-17(10-35)25(43)44)31-22(40)14(5-6-18(27)36)30-24(42)16(9-34)32-21(39)13(4)29-19(37)8-28-20(38)12(3)26/h11-17,34-35H,5-10,26H2,1-4H3,(H2,27,36)(H,28,38)(H,29,37)(H,30,42)(H,31,40)(H,32,39)(H,33,41)(H,43,44)/t12-,13-,14-,15-,16-,17-/m0/s1

InChI Key

ZBGKCSLPJBEMAI-UYLCUJDWSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)N

Origin of Product

United States

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